molecular formula C20H13N5O4S B4293210 2-[6'-AMINO-5'-CYANO-2-OXO-3'-(THIOPHEN-2-YL)-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID

2-[6'-AMINO-5'-CYANO-2-OXO-3'-(THIOPHEN-2-YL)-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID

Cat. No.: B4293210
M. Wt: 419.4 g/mol
InChI Key: JWACWKMCCGOYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6’-amino-5’-cyano-2-oxo-3’-(2-thienyl)-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid is a complex organic compound featuring multiple functional groups, including amino, cyano, oxo, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6’-amino-5’-cyano-2-oxo-3’-(2-thienyl)-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid typically involves a multi-step process. One common method includes the reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . This reaction sequence involves the formation of pyrazolone, followed by Michael addition and Thorpe-Ziegler cyclization to yield the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[6’-amino-5’-cyano-2-oxo-3’-(2-thienyl)-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, [6’-amino-5’-cyano-2-oxo-3’-(2-thienyl)-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anticancer, and anti-inflammatory properties .

Medicine

The compound’s potential medicinal applications include its use as a lead compound for drug development. Its diverse biological activities make it a candidate for developing new therapeutic agents targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [6’-amino-5’-cyano-2-oxo-3’-(2-thienyl)-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [6’-amino-5’-cyano-2-oxo-3’-(2-thienyl)-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid apart is its unique combination of functional groups and spiro structure. This unique arrangement contributes to its distinct reactivity and biological activity profile, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(6-amino-5-cyano-2'-oxo-3-thiophen-2-ylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-1'-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5O4S/c21-8-11-17(22)29-18-15(16(23-24-18)13-6-3-7-30-13)20(11)10-4-1-2-5-12(10)25(19(20)28)9-14(26)27/h1-7H,9,22H2,(H,23,24)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWACWKMCCGOYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3(C(=C(OC4=NNC(=C43)C5=CC=CS5)N)C#N)C(=O)N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[6'-AMINO-5'-CYANO-2-OXO-3'-(THIOPHEN-2-YL)-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID
Reactant of Route 2
2-[6'-AMINO-5'-CYANO-2-OXO-3'-(THIOPHEN-2-YL)-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID
Reactant of Route 3
2-[6'-AMINO-5'-CYANO-2-OXO-3'-(THIOPHEN-2-YL)-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID
Reactant of Route 4
2-[6'-AMINO-5'-CYANO-2-OXO-3'-(THIOPHEN-2-YL)-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID
Reactant of Route 5
2-[6'-AMINO-5'-CYANO-2-OXO-3'-(THIOPHEN-2-YL)-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID
Reactant of Route 6
2-[6'-AMINO-5'-CYANO-2-OXO-3'-(THIOPHEN-2-YL)-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID

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